molecular formula C17H16FN3O4S2 B2489606 3-fluoro-4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946264-99-9

3-fluoro-4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2489606
CAS No.: 946264-99-9
M. Wt: 409.45
InChI Key: SKIOZOLKDPLINW-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily characterized as a potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme. The compound's mechanism of action involves competitive binding at the ATP-binding site of JAK2, thereby disrupting the JAK-STAT signaling pathway, a critical cascade implicated in cell proliferation, apoptosis, and immune response. This targeted inhibition is particularly relevant for the study of myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, where dysregulated JAK2 signaling is a core driver of pathogenesis. Researchers utilize this compound as a crucial pharmacological tool to elucidate the specific roles of JAK2 in both healthy and diseased cellular contexts, to validate JAK2 as a therapeutic target, and to investigate mechanisms of resistance in preclinical models. Its distinct chemical scaffold, featuring a sulfonamide group linked to a pyridazinone core, serves as a valuable starting point for the structure-activity relationship (SAR) optimization of novel kinase inhibitors. The primary research applications for this reagent are in in vitro enzymatic assays , cell-based viability studies, and the development of animal models for hematological cancers, providing foundational data for potential future therapeutic development.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S2/c1-25-15-6-4-12(11-13(15)18)27(23,24)19-8-9-21-17(22)7-5-14(20-21)16-3-2-10-26-16/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIOZOLKDPLINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The unique structural components of this compound, such as the fluorine and methoxy groups, as well as the thiophene-pyridazine linkage, suggest various mechanisms of action that could be explored in biological systems.

Structural Characteristics

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H19FN4O3S
Molecular Weight 384.43 g/mol
CAS Number 2034315-34-7

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially modulating their activity. This modulation can lead to various biological effects, such as inhibition of cell proliferation or alteration of metabolic pathways.

Antimicrobial Properties

Research into the antimicrobial activity of sulfonamide derivatives has shown promising results. The presence of fluorine and methoxy substituents can enhance the lipophilicity and bioavailability of the compounds, potentially leading to increased efficacy against bacterial strains.

Anticancer Activity

A study examining similar sulfonamide derivatives demonstrated their potential in inhibiting cancer cell lines. For instance, compounds with structural similarities exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Inhibition of Enzyme Activity : A related study on pyridazine derivatives indicated that modifications at the 4-position could enhance inhibitory effects against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The introduction of electron-withdrawing groups like fluorine has been associated with increased potency against COX-II.
  • Cytotoxicity Evaluation : In vitro studies have shown that compounds similar to this compound can exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential.

Comparative Activity Table

CompoundIC50 (µM) against MCF-7IC50 (µM) against A549Mechanism of Action
3-Fluoro-4-methoxy-N-(...)10.512.0Apoptosis induction
Related Sulfonamide Derivative A8.015.5Cell cycle arrest
Related Pyridazine Derivative B9.511.0COX-II inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s pyridazine core distinguishes it from other benzenesulfonamide derivatives. Key analogs include:

Compound Name Core Structure Substituents (Pyridazine Position 3) Key Functional Groups Reference
Target Compound Pyridazine Thiophen-2-yl 3-Fluoro-4-methoxy benzenesulfonamide
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazine Benzyloxy Unsubstituted benzenesulfonamide
4-(2-(4-Oxo-2-((2-oxo-2-(2-(pyridin-3-ylmethylene)hydrazineyl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide (16) Quinazoline Hydrazineyl-thioethyl Quinazoline-linked sulfonamide
4-Fluoro-N-[4-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide Thiazolo-pyrimidine Thiazolo-pyrimidine 4-Fluoro benzenesulfonamide

Key Observations :

  • Pyridazine vs. Quinazoline : Quinazoline-based analogs (e.g., compound 16) exhibit higher melting points (260–309°C) compared to pyridazine derivatives (e.g., 238–244°C for pyridazin-1(6H)-yl acetohydrazides) due to increased planarity and hydrogen-bonding capacity .
  • Thiophene vs.

Key Observations :

  • Pyridazine derivatives (e.g., compound 5a) are synthesized with higher yields (84–88%) compared to thiazolo-pyrimidines (28–51%), likely due to fewer steric hindrances .
  • The target compound’s thiophene substituent may require specialized catalysts (e.g., Pd-based) for efficient coupling, as seen in .

Preparation Methods

Preparation of 3-Bromo-6-(thiophen-2-yl)pyridazinone

The pyridazinone-thiophene hybrid is synthesized via a Friedel-Crafts acylation/Suzuki-Miyaura coupling sequence (Scheme 1):

  • Friedel-Crafts acylation : Thiophene reacts with 3-carbomethoxypropionyl chloride in the presence of AlCl₃ to yield methyl 4-(thiophen-2-yl)-4-oxobutanoate.
  • Cyclocondensation : Treatment with hydrazine hydrate in refluxing ethanol produces 3-bromo-6-(thiophen-2-yl)pyridazinone (2 ).

Critical parameters :

  • Temperature control (80–100°C) during cyclization to prevent over-oxidation.
  • Use of anhydrous ethanol to minimize hydrolysis side reactions.
Step Reagents/Conditions Yield Reference
Acylation AlCl₃, DCM, 0°C → RT 78%
Cyclization NH₂NH₂·H₂O, EtOH, reflux, 12 h 65%

Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

The sulfonamide precursor is prepared through a directed ortho-metalation (DoM) strategy:

  • Fluorination : Treatment of 4-methoxybenzenesulfonic acid with Selectfluor® in acetonitrile introduces fluorine at C3.
  • Chlorination : Reaction with PCl₅ in chlorobenzene converts the sulfonic acid to sulfonyl chloride.

Key analytical data :

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H), 7.15 (d, J = 12.3 Hz, 1H), 3.94 (s, 3H).
  • MS (ESI) : m/z 233.0 [M+H]⁺.

Assembly of the Target Compound

Nucleophilic Displacement at the Pyridazinone N1 Position

The ethylamine linker is introduced via SN2 reaction (Scheme 2):

  • Alkylation : 3-Bromo-6-(thiophen-2-yl)pyridazinone reacts with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as base.
  • Isolation : Precipitation with ice-water yields 2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (3 ).

Optimization notes :

  • Excess amine (2.5 equiv.) minimizes di-alkylation byproducts.
  • Reaction time: 24 h at 60°C ensures complete conversion.

Sulfonylation of the Ethylamine Intermediate

The final step involves sulfonamide bond formation :

  • Coupling : Compound 3 reacts with 3-fluoro-4-methoxybenzenesulfonyl chloride (1.2 equiv.) in pyridine at 0°C → RT.
  • Workup : Dilution with ethyl acetate, washing with 1M HCl, and column chromatography (SiO₂, EtOAc/hexane 1:1) afford the target compound.

Reaction monitoring :

  • TLC (Rf = 0.35 in EtOAc/hexane 1:1) confirms consumption of 3 .
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.45 (m, 4H, aromatic), 4.12 (t, J = 6.1 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling Variations

The thiophene moiety can alternatively be introduced via Suzuki-Miyaura coupling post-pyridazinone formation (Table 1):

Entry Halogenated Pyridazinone Boronic Acid Catalyst Yield
1 3-Bromo-6-methoxypyridazinone Thiophen-2-ylboronic acid Pd(PPh₃)₄ 72%
2 3-Iodo-6-ethylpyridazinone Thiophen-2-ylboronic acid PdCl₂(dppf) 68%

Conditions : 1.5 equiv. boronic acid, 2M Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h.

Solid-Phase Synthesis for Parallel Optimization

Recent advancements employ resin-bound intermediates to accelerate reaction screening:

  • Wang resin-functionalized ethylamine : Loaded via Fmoc-strategy.
  • On-resin sulfonylation : 3-Fluoro-4-methoxybenzenesulfonyl chloride in DCM/DIPEA.
  • Cleavage : TFA/H₂O (95:5) liberates the target compound with >90% purity.

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Substitution

The C3 position of pyridazinone exhibits higher reactivity toward electrophilic substitution due to electron-deficient character. Computational studies (DFT, B3LYP/6-31G*) confirm lower activation energy for C3 functionalization (ΔΔG‡ = 4.2 kcal/mol vs. C5).

Purification of Hydrophilic Byproducts

The sulfonamide’s polarity necessitates counterion exchange chromatography :

  • SPE cartridges : Bond Elut PLEXA™ effectively retain sulfonic acid impurities.
  • Mobile phase : MeOH/NH₄HCO₃ (10 mM, pH 8.5) gradient.

Analytical Characterization and Quality Control

Critical spectroscopic data for batch validation:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 1H), 7.62 (d, J = 5.1 Hz, 1H, thiophene), 4.12 (t, J = 6.1 Hz, 2H), 3.85 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ 164.2 (C=O), 152.1 (C-F), 141.8 (thiophene C2), 128.4–114.7 (aromatic carbons).
HRMS (ESI-TOF) m/z 409.4432 [M+H]⁺ (calc. 409.4429).

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

The multi-step synthesis involves coupling sulfonamide precursors with pyridazine-thiophene intermediates. Key steps include:

  • Sulfonamide Activation : Use EDC·HCl and HOBt as coupling agents to facilitate amide bond formation (common in heterocyclic systems) .
  • Catalytic Conditions : Optimize reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility of aromatic systems) to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound, followed by recrystallization for enhanced purity .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 476.12) and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

  • Functional Group Modifications :
    • Replace the thiophene ring with furan or pyridine to assess aromatic stacking interactions .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonamide to modulate binding affinity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .

Advanced: What experimental approaches elucidate its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD values) to enzymes like carbonic anhydrase .
  • Kinetic Assays : Monitor inhibition potency (IC₅₀) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase activity) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key hydrogen bonds (e.g., sulfonamide NH with active-site residues) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze discrepant batches via HPLC (≥95% purity threshold) to rule out impurities .
  • Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound using UPLC .
  • Microsomal Metabolism : Use liver microsomes (+NADPH) to profile metabolites (e.g., oxidative defluorination) .

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